Core Scaffold Topology: 1,2,3-Triazole vs. 1,2,5-Oxadiazole IDO1 Pharmacophores
1-(4-Fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide incorporates a 1,2,3-triazole core directly linked to the N-hydroxycarboximidamide warhead. This scaffold topology differs fundamentally from the 1,2,5-oxadiazole core found in the most extensively characterized reference compound IDO5L (INCB024360 analog; IC₅₀ = 67 nM enzymatic, 19 nM HeLa cell) . Published kinetic and crystallographic studies establish that 1,2,3-triazole-based IDO1 inhibitors operate via a noncompetitive kinetic mechanism with respect to tryptophan substrate, whereas 1,2,5-oxadiazole-based inhibitors are competitive [1]. The triazole nitrogen array offers an alternative coordination geometry to the heme iron, which directly influences inhibitor residence time and selectivity profiles [2]. Because binding mode determines SAR trajectory, the triazole scaffold provides a mechanistically distinct starting point for lead optimization compared to oxadiazole-based series.
| Evidence Dimension | Heterocyclic core identity for heme-iron coordination |
|---|---|
| Target Compound Data | 1,2,3-Triazole core; N-hydroxycarboximidamide warhead; MW 221.19 |
| Comparator Or Baseline | IDO5L (4-amino-1,2,5-oxadiazole core; N-hydroxycarboximidamide warhead; MW 271.64); enzymatic IC₅₀ = 67 nM; HeLa IC₅₀ = 19 nM |
| Quantified Difference | Triazole vs. oxadiazole → noncompetitive vs. competitive mechanism; enzymatic IC₅₀ not yet reported for target compound |
| Conditions | Crystallographic and kinetic classification derived from independent IDO1 inhibitor studies (triazole and oxadiazole series) [1] |
Why This Matters
Selecting a triazole-based core commits an IDO1 program to a noncompetitive mechanism distinct from clinical oxadiazole leads, enabling prosecution of resistance-associated IDO1 variants.
- [1] Peng X, Zhao Z, Liu L, Bai L, Tong R, Yang H, Zhong L, Zhao H, Wang W, Zhang T, Song Y. Structure-Based Optimization of Type III Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. 2022;65(13):8876-8895. Noncompetitive triazole mechanism characterized. View Source
- [2] Röhrig UF, Majjigapu SR, Vogel P, Zoete V, Michielin O. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. 2015;58(24):9421-9437. View Source
